molecular formula C16H32 B165127 1-Hexadecene CAS No. 629-73-2

1-Hexadecene

Cat. No.: B165127
CAS No.: 629-73-2
M. Wt: 224.42 g/mol
InChI Key: GQEZCXVZFLOKMC-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hexadecene can be synthesized through several methods, including:

    Olefination Reactions: One common method involves the Wittig reaction, where a phosphonium ylide reacts with a long-chain aldehyde to form the desired alkene.

    Hydroformylation: This process involves the reaction of an olefin with carbon monoxide and hydrogen in the presence of a catalyst to form an aldehyde, which can then be reduced to form the alkene.

    Dehydration of Alcohols: Long-chain alcohols can be dehydrated using acid catalysts to form the corresponding alkenes.

Industrial Production Methods

Industrially, this compound is often produced through the oligomerization of ethylene, where ethylene molecules are combined to form longer-chain alkenes. This process typically involves the use of a catalyst, such as a Ziegler-Natta catalyst, to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1-Hexadecene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used.

    Reduction: Hydrogenation of this compound can produce hexadecane.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 1-bromohexadecane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of light or a catalyst.

Major Products

    Oxidation: Hexadecanol, hexadecanal, hexadecanoic acid.

    Reduction: Hexadecane.

    Substitution: 1-Bromohexadecane, 1-Chlorohexadecane.

Scientific Research Applications

1-Hexadecene has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Hexadecene is similar to other long-chain alkenes, such as:

    1-Octadecene: Another long-chain alpha-olefin with similar chemical properties but a longer carbon chain.

    1-Tetradecene: A shorter-chain alpha-olefin with similar reactivity.

    1-Dodecene: An even shorter-chain alpha-olefin with similar applications.

The uniqueness of this compound lies in its specific chain length, which makes it particularly suitable for certain industrial applications, such as in the production of lubricants and surfactants .

Properties

IUPAC Name

hexadec-1-ene
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InChI

InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3H,1,4-16H2,2H3
Source PubChem
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InChI Key

GQEZCXVZFLOKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32
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Related CAS

25655-58-7
Record name 1-Hexadecene, homopolymer
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DSSTOX Substance ID

DTXSID1027269
Record name 1-Hexadecene
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Molecular Weight

224.42 g/mol
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Physical Description

Liquid, Colorless liquid; mp = 4.1 deg C; [HSDB]
Record name 1-Hexadecene
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Boiling Point

284.4 °C @ 760 MM HG
Record name N-HEXADEC-1-ENE
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Solubility

INSOLUBLE IN WATER; SOLUBLE IN ALCOHOL, ETHER, PETROLEUM ETHER, SOLUBLE IN PETROLEUM AND COAL-TAR SOLVENTS
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Density

0.7811 @ 20 °C/4 °C
Record name N-HEXADEC-1-ENE
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Vapor Pressure

0.00264 [mmHg]
Record name 1-Hexadecene
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Color/Form

LEAF, COLORLESS LIQUID

CAS No.

629-73-2, 26952-14-7
Record name 1-Hexadecene
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Record name Hexadecene (mixed isomers)
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Record name 1-HEXADECENE
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Melting Point

4.1 °C
Record name N-HEXADEC-1-ENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hexadecene
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1-Hexadecene
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1-Hexadecene
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1-Hexadecene
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1-Hexadecene
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1-Hexadecene
Customer
Q & A

Q1: What is the molecular formula and weight of 1-hexadecene?

A1: this compound has the molecular formula C16H32 and a molecular weight of 224.43 g/mol.

Q2: How can this compound be characterized spectroscopically?

A2: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and X-ray Photoelectron Spectroscopy (XPS) are commonly used to characterize this compound. [, , , , ]

Q3: What is the thermal behavior of this compound?

A3: this compound exhibits complex thermal behavior compared to n-paraffins. It crystallizes in a state of orientational disorder, displaying virtually complete end-for-end disorder in its crystal structure. []

Q4: How is this compound utilized in material science?

A4: this compound is used to create self-assembled monolayers (SAMs) on various surfaces, particularly hydrogen-terminated silicon. These SAMs find applications in areas like nano-fabrication and modifying surface properties. [, , ]

Q5: Can this compound be used to enhance polymer properties?

A5: Yes, this compound is copolymerized with other monomers to modify polymer properties. For instance, incorporating this compound into polypropylene can enhance its elongation at break and impact its shape memory effect. [, , ]

Q6: How does this compound contribute to the development of pour point depressants?

A6: Terpolymers incorporating this compound, like tetradecyl methacrylate-maleic anhydride-1-hexadecene (C14MC-MA-HE), exhibit significant potential as pour point depressants in diesel fuel, effectively lowering the solid point and cold filter plugging point. []

Q7: What role does this compound play in lubricant applications?

A7: this compound serves as a model lubricant to study friction and wear characteristics of coatings like diamond-like carbon (DLC). Studies revealed that the presence of functional groups in lubricants significantly impacts the friction coefficient of ta-C coatings compared to a-C:H coatings. []

Q8: How do microorganisms interact with this compound?

A8: Certain microorganisms, like Corynebacterium equi IFO 3730 and Candida lipolytica, can utilize this compound as a substrate. They demonstrate the capability to oxidize this compound and its derivatives, leading to the formation of various intermediates like epoxides, diols, and ketones. [, , ]

Q9: Can this compound be used to enhance the production of bioactive compounds?

A9: Yes, studies have shown that adding this compound to the culture medium of specific fungi, like Berkleasmium sp. Dzf12, can significantly enhance the production of valuable bioactive compounds like palmarumycins. [, ]

Q10: What is the significance of this compound in insect chemical ecology?

A10: Research revealed that this compound plays a crucial role in the sex discrimination behavior of the egg parasitoid Trissolcus japonicus. The parasitoids were attracted to female Halyomorpha halys stink bugs due to the lower concentration of this compound on their cuticles compared to males. []

Q11: How is this compound used in food safety applications?

A11: this compound is identified as a marker compound for detecting electron-beam irradiation in various food products, including dried anchovies, squid, and octopus. This application helps distinguish irradiated food from non-irradiated ones. [, , ]

Q12: What are the environmental implications of this compound?

A12: While this compound can be biodegraded by specific microorganisms under anaerobic conditions, its presence in the environment, especially due to oil spills or industrial waste, can be detrimental. Understanding its biodegradation pathways and developing efficient bioremediation strategies are crucial. []

Q13: How does this compound impact propylene polymerization?

A13: Adding this compound during propylene polymerization with MgCl2/TiCl4-Al(i-Bu)3 catalyst system increases polymerization productivity and propylene consumption. The reactivity ratios of these copolymerizations are influenced by the specific 1-alkene used. [, ]

Q14: Can this compound be used in the synthesis of strictly alternating copolymers?

A14: Yes, hydrogenated poly[butadiene-alt-(this compound)] represents a strictly alternating copolymer. These copolymers exhibit unique crystallization behavior, primarily influenced by side-chain crystallization due to the long alkyl chains of this compound. []

Q15: How is this compound used in the development of new materials?

A15: this compound can be utilized in the development of novel materials with specific properties. For example, it has been used in the synthesis of anionic gemini surface-active azoinitiators, which have potential applications in emulsion polymerization. []

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